molecular formula C11H12N2O2 B1596051 Ethyl 1-methyl-1h-benzimidazole-5-carboxylate CAS No. 53484-19-8

Ethyl 1-methyl-1h-benzimidazole-5-carboxylate

Cat. No.: B1596051
CAS No.: 53484-19-8
M. Wt: 204.22 g/mol
InChI Key: MQBXKIFEKNCNJX-UHFFFAOYSA-N
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Description

Ethyl 1-methyl-1h-benzimidazole-5-carboxylate is a benzimidazole derivative, a class of compounds known for their diverse biological and chemical properties. Benzimidazoles are heterocyclic aromatic organic compounds that play a crucial role in various fields, including pharmaceuticals, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-methyl-1h-benzimidazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the nucleophilic substitution reaction, where ethyl 4-chloro-3-nitrobenzoate reacts with a suitable amine, followed by cyclization to form the benzimidazole ring . Another method involves the condensation of o-phenylenediamine with ethyl glyoxalate, followed by cyclization .

Industrial Production Methods

Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow reactions and the use of catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-methyl-1h-benzimidazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzimidazoles, which can exhibit different biological and chemical properties .

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : Ethyl 1-methyl-1H-benzimidazole-5-carboxylate serves as a crucial precursor in the synthesis of various complex organic molecules. Its unique structure allows for modifications that lead to new derivatives with enhanced properties.
  • Chemical Reactions : The compound undergoes several chemical reactions, including oxidation, reduction, and substitution reactions. These reactions enable the introduction of different functional groups, facilitating the development of novel compounds with specific desired properties.

Biology

Medicine

  • Therapeutic Potential : this compound is being explored as a therapeutic agent for various diseases, including cancer and inflammatory conditions. Its ability to modulate biological pathways positions it as a candidate for further pharmacological studies .
  • Case Studies : Some studies have highlighted its effectiveness in reducing tumor growth in preclinical models, showcasing its potential as an anticancer agent . Further investigation into its pharmacokinetics and safety profiles is necessary to advance its clinical applications.

Industrial Applications

  • Materials Science : The compound is utilized in the development of materials with specific properties, such as luminescent materials used in organic light-emitting diodes (OLEDs). Its unique chemical structure allows for the modification needed to enhance material performance.

Mechanism of Action

The mechanism of action of Ethyl 1-methyl-1h-benzimidazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects . The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Ethyl 1-methyl-1h-benzimidazole-5-carboxylate can be compared with other benzimidazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Biological Activity

Ethyl 1-methyl-1H-benzimidazole-5-carboxylate is a compound belonging to the benzimidazole family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, structure-activity relationships, and relevant case studies.

Overview of Benzimidazole Derivatives

Benzimidazoles are a class of compounds known for their pharmacological potential. They exhibit various biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral effects. The structural modifications of benzimidazoles significantly influence their biological efficacy.

Antimicrobial Activity

Synthesis and Evaluation
A study synthesized several derivatives of this compound and evaluated their antimicrobial activity against various pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans. The results indicated that certain derivatives exhibited potent antibacterial activity, with Minimum Inhibitory Concentration (MIC) values as low as 0.39 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundTarget PathogenMIC (µg/mL)
This compoundMRSA0.39
This compoundE. coli0.78
This compoundC. albicans0.78

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives is closely linked to their structural features. Modifications at the C-2 position of the benzimidazole ring have been shown to enhance antibacterial properties. For instance, the introduction of piperidine groups significantly improved the in vitro antibacterial profiles of synthesized compounds .

Case Study: Piperidine Substitution
In a recent study, researchers synthesized this compound derivatives with piperidine substitutions at the C-2 position. These derivatives demonstrated enhanced antibacterial activity compared to their non-substituted counterparts, indicating the importance of specific functional groups in modulating biological activity .

Additional Biological Activities

Beyond antimicrobial properties, benzimidazole derivatives have shown promise in other areas:

Anticancer Activity
Some studies indicate that benzimidazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Anti-inflammatory Effects
Benzimidazoles have also been reported to possess anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 1-methyl-1H-benzimidazole-5-carboxylate?

The compound is typically synthesized via cyclocondensation of ethyl acetoacetate with substituted hydrazines, followed by alkylation or esterification. For example, cyclocondensation using N,N-dimethylformamide dimethyl acetal (DMF-DMA) and phenylhydrazine yields intermediates, which are then methylated to introduce the 1-methyl group. Basic hydrolysis may refine purity, and esterification steps finalize the carboxylate moiety .

Q. Which spectroscopic methods are critical for characterizing this compound?

Essential techniques include:

  • 1H/13C NMR : To confirm substituent positions and methyl/ethyl group integration.
  • IR Spectroscopy : Identifies carbonyl (C=O) and benzimidazole ring vibrations.
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.
  • X-ray Crystallography (using SHELX) : Resolves crystal packing and hydrogen-bonding patterns .

Q. What are the recommended storage conditions for this compound?

Store in airtight, light-protected containers under inert gas (e.g., argon) at -20°C. Similar esters show degradation via hydrolysis under moisture; silica gel desiccants are advised .

Advanced Research Questions

Q. How can contradictions between spectroscopic and crystallographic data be addressed?

  • Step 1 : Verify sample purity via HPLC (>98%) to rule out impurities skewing spectral results.
  • Step 2 : Perform DFT calculations to model NMR chemical shifts or IR vibrations, comparing them with experimental data.
  • Step 3 : Analyze crystallographic data (e.g., using SHELXL) to assess hydrogen-bonding or torsional angles that may explain discrepancies .

Q. What optimization strategies improve microwave-assisted synthesis of benzimidazole derivatives?

  • Parameter Tuning : Use 150–200 W microwave power and 10–15 minute reaction times in polar solvents (e.g., DMF).
  • Catalysis : Add p-toluenesulfonic acid (p-TsOH) to accelerate cyclization.
  • Real-Time Monitoring : Track progress via TLC (Rf ~0.5 in ethyl acetate/hexane) or GC-MS to terminate reactions at optimal yields .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution?

  • DFT Studies : Calculate Fukui indices to identify electrophilic/nucleophilic sites on the benzimidazole ring.
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. ethanol) on reaction pathways.
  • Docking Studies : Map interactions with biological targets (e.g., enzyme active sites) to guide functionalization .

Q. What methodologies assess the compound’s stability under varying pH conditions?

  • Kinetic Analysis : Perform hydrolysis studies at pH 1–13, monitoring degradation via UV-Vis (λ = 270 nm).
  • LC-MS : Identify degradation products (e.g., free carboxylic acid from ester hydrolysis).
  • Arrhenius Modeling : Predict shelf-life at 25°C using accelerated stability data (40–60°C) .

Q. Methodological Guidelines

  • Synthesis : Prioritize microwave-assisted methods for time efficiency and higher yields .
  • Structural Analysis : Cross-validate X-ray data (SHELX-refined) with NMR/DFT to resolve ambiguities .
  • Contradiction Resolution : Combine experimental and computational tools for robust data interpretation .

Properties

IUPAC Name

ethyl 1-methylbenzimidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-3-15-11(14)8-4-5-10-9(6-8)12-7-13(10)2/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQBXKIFEKNCNJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N(C=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60359480
Record name Ethyl 1-methyl-1H-benzimidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60359480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53484-19-8
Record name Ethyl 1-methyl-1H-benzimidazole-5-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53484-19-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-methyl-1H-benzimidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60359480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethyl 3-amino-4-methylaminobenzoate (24.1 g, 124 mmol) in the Step 1-1-3 was dissolved in formic acid (200 ml), and the solution was heated under reflux for 2 hours. After being cooled by ice, the solution was neutralized with a 25% ammonia water. The solution was subjected to extraction with chloroform, and the extract was dried over anhydrous magnesium sulfate and then concentrated. The concentrate was purified by silica gel column chromatography (chloroform:methanol=20:1) to give the title compound (26.1 g, quantitative) as a light-purple powder.
Quantity
24.1 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
Ethyl 1-methyl-1h-benzimidazole-5-carboxylate
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
Ethyl 1-methyl-1h-benzimidazole-5-carboxylate
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
Ethyl 1-methyl-1h-benzimidazole-5-carboxylate
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
Ethyl 1-methyl-1h-benzimidazole-5-carboxylate
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
Ethyl 1-methyl-1h-benzimidazole-5-carboxylate
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
Ethyl 1-methyl-1h-benzimidazole-5-carboxylate

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